

A Comparative Analysis of the Glycemic and Insulinemic Responses to Leucrose and Sucrose

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Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B1674814*

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This guide provides an objective comparison of the glycemic and insulinemic responses elicited by **Leucrose** and sucrose, supported by available experimental data. **Leucrose**, a structural isomer of sucrose, is explored as a potential alternative sweetener with different metabolic effects.

Executive Summary

Leucrose consumption results in a blunted glycemic response compared to sucrose. This is attributed to its slower enzymatic hydrolysis in the small intestine. While blood glucose levels are lower after **Leucrose** ingestion, studies indicate that insulin secretion is not significantly different from that elicited by sucrose. This suggests a potential for **Leucrose** as a sugar substitute that may help in managing postprandial hyperglycemia.

Data Presentation

Due to the limited availability of full-text clinical trial data directly comparing **Leucrose** and sucrose, a detailed time-course data table for **Leucrose** is not available. However, the following tables summarize key comparative findings and provide representative data for sucrose's glycemic and insulinemic response.

Table 1: Comparative Properties of **Leucrose** and Sucrose

Property	Leucrose	Sucrose	Source
Structure	D-glucopyranosyl- α -(1 \rightarrow 5)-D-fructopyranose	D-glucopyranosyl- α -(1 \rightarrow 2)-D-fructopyranose	N/A
Relative Sweetness	Approximately 50% of sucrose	100%	[1]
In Vitro Hydrolysis Rate	63% of sucrose by human digestive carbohydrases	100%	[2]
Glycemic Response	Lower than sucrose	Higher	[2]
Insulinemic Response	Unaltered compared to sucrose	Stimulates insulin secretion	[2]

Table 2: Representative Glycemic and Insulin Response to Sucrose (50g dose in healthy young adults)

Time (minutes)	Blood Glucose (mg/dL) - Mean \pm SE	Plasma Insulin (μ U/mL) - Mean \pm SE
0	85 \pm 2	5 \pm 1
15	105 \pm 4	30 \pm 5
30	120 \pm 5	60 \pm 8
45	110 \pm 4	55 \pm 7
60	95 \pm 3	35 \pm 5
90	88 \pm 2	15 \pm 3
120	85 \pm 2	8 \pm 2

Note: This data is representative and compiled from various studies on the glycemic response to sucrose.

[3] The values for Leucrose are qualitatively described as lower for blood glucose, with unaltered insulin levels.

Experimental Protocols

The standard methodology for determining the glycemic response to a carbohydrate is the in vivo glycemic index (GI) test. The following protocol is a generalized representation based on established methods.

Protocol for In Vivo Glycemic Index Determination

1. Subject Selection:

- A minimum of 10 healthy adult volunteers are recruited.
- Exclusion criteria include pregnancy, diabetes, and any metabolic disorders.

- Subjects are instructed to maintain their usual diet and physical activity levels but to avoid strenuous exercise the day before a test.

2. Study Design:

- A randomized, single-blind, crossover design is typically employed.
- Each subject serves as their own control.

3. Test Procedure:

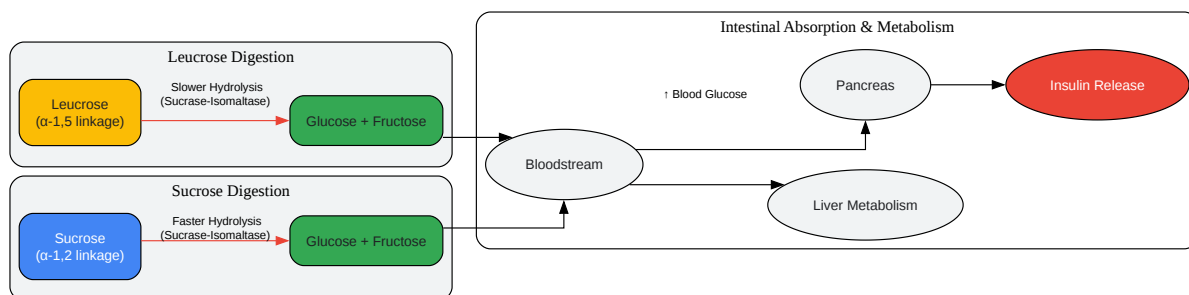
- Subjects arrive at the testing facility in the morning after a 10-12 hour overnight fast.
- A fasting blood sample is taken via finger-prick or an indwelling catheter.
- Subjects consume a test food (containing a specific amount of available carbohydrate, e.g., 50g) or a reference food (glucose or white bread, containing the same amount of carbohydrate) within a set time frame (e.g., 15 minutes).
- Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after the start of consumption.
- Blood glucose levels are measured for each sample. For insulinemic response, plasma insulin is also measured.

4. Data Analysis:

- The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test and reference foods, ignoring the area below the fasting baseline.
- The GI of the test food is calculated for each subject by expressing their glucose iAUC for the test food as a percentage of their mean glucose iAUC for the reference food.
- The final GI of the food is the mean GI of all subjects.

Mandatory Visualization

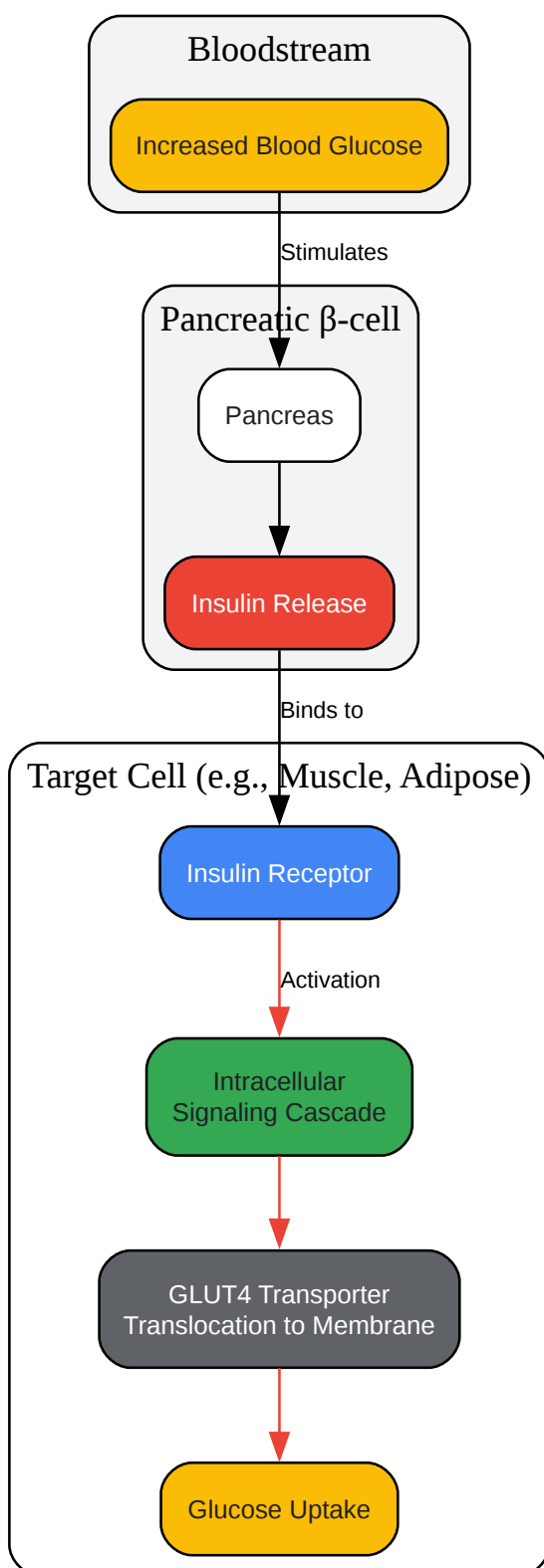
Digestion and Absorption of Leucrose vs. Sucrose



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Caption: Comparative digestion of **Leucrose** and Sucrose.

Metabolic Signaling Pathway of Glucose



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Caption: Insulin-mediated glucose uptake signaling pathway.

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